molecular formula C3H6I2 B1583150 1,3-Diiodopropane CAS No. 627-31-6

1,3-Diiodopropane

Cat. No.: B1583150
CAS No.: 627-31-6
M. Wt: 295.89 g/mol
InChI Key: AAAXMNYUNVCMCJ-UHFFFAOYSA-N
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Preparation Methods

1,3-Diiodopropane can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-dibromopropane with sodium iodide in acetone. . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete substitution.

Industrial production methods may involve similar halogen exchange reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of stabilizers, such as copper, is common to prevent decomposition during storage .

Chemical Reactions Analysis

1,3-Diiodopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles. For example, reacting with potassium cyanide can yield 1,3-dicyanopropane.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

    Coupling Reactions: It can be used in coupling reactions to form larger organic molecules.

Common reagents used in these reactions include sodium iodide, potassium cyanide, and various bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Diiodopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diiodopropane in chemical reactions typically involves the cleavage of the carbon-iodine bond. This bond cleavage can occur through various pathways, including nucleophilic substitution and elimination reactions. The iodine atoms act as leaving groups, allowing the formation of new bonds with other atoms or groups .

Comparison with Similar Compounds

1,3-Diiodopropane can be compared with other similar compounds such as 1,3-dibromopropane and 1,3-dichloropropane. These compounds share a similar structure but differ in the halogen atoms attached to the carbon chain. The presence of iodine atoms in this compound makes it more reactive in substitution reactions compared to its bromine and chlorine counterparts .

    1,3-Dibromopropane: Less reactive than this compound in nucleophilic substitution reactions.

    1,3-Dichloropropane: Even less reactive than 1,3-dibromopropane due to the stronger carbon-chlorine bond.

The uniqueness of this compound lies in its higher reactivity, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

1,3-diiodopropane
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InChI

InChI=1S/C3H6I2/c4-2-1-3-5/h1-3H2
Source PubChem
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InChI Key

AAAXMNYUNVCMCJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CI)CI
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Molecular Formula

C3H6I2
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DSSTOX Substance ID

DTXSID7060837
Record name Propane, 1,3-diiodo-
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Molecular Weight

295.89 g/mol
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Physical Description

Colorless to light orange liquid; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1,3-Diiodopropane
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Vapor Pressure

0.26 [mmHg]
Record name 1,3-Diiodopropane
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CAS No.

627-31-6
Record name 1,3-Diiodopropane
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Record name Propane, 1,3-diiodo-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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